Diisopropyl azodicarboxylate

Thermal stability Process safety Reagent procurement

Diisopropyl azodicarboxylate (DIAD), CAS 2446-83-5, is the diisopropyl ester of azodicarboxylic acid with molecular formula C₈H₁₄N₂O₄ and molecular weight 202.21 g/mol. DIAD is a clear orange liquid characterized by a melting point of 3–5 °C, a boiling point of 75 °C at 0.25 mmHg, and a density of 1.027 g/mL at 25 °C.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 939987-56-1
Cat. No. B7766076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl azodicarboxylate
CAS939987-56-1
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N=NC(=O)OC(C)C
InChIInChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+
InChIKeyVVWRJUBEIPHGQF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl Azodicarboxylate (DIAD) CAS 2446-83-5: Technical Specifications and Procurement Identification


Diisopropyl azodicarboxylate (DIAD), CAS 2446-83-5, is the diisopropyl ester of azodicarboxylic acid with molecular formula C₈H₁₄N₂O₄ and molecular weight 202.21 g/mol [1]. DIAD is a clear orange liquid characterized by a melting point of 3–5 °C, a boiling point of 75 °C at 0.25 mmHg, and a density of 1.027 g/mL at 25 °C . This reagent is primarily utilized in organic synthesis as a hydride acceptor in Mitsunobu reactions, aza-Baylis-Hillman reactions, and as a selective deprotecting agent for N-benzyl groups .

Diisopropyl Azodicarboxylate (DIAD) vs. DEAD: Why Azodicarboxylate Reagents Are Not Interchangeable


Dialkyl azodicarboxylates share a core azo structure, yet their steric and electronic properties diverge significantly with alkyl chain length. DIAD contains bulky isopropyl groups, whereas diethyl azodicarboxylate (DEAD) contains smaller ethyl groups . This steric difference directly influences reactivity profiles, byproduct formation pathways, and, critically, thermal stability and explosive hazard classification [1]. Consequently, substituting DIAD for DEAD (or vice versa) without reaction re-optimization can lead to yield reductions, increased side reactions, or unacceptable safety risks in production-scale operations . The evidence presented below quantifies these differences.

Quantitative Differentiation: Diisopropyl Azodicarboxylate (DIAD) Performance Metrics vs. Comparators


Thermal Stability and Explosive Hazard Reduction: DIAD vs. DEAD

DEAD is classified as a thermally unstable explosive hazard, with documented decomposition at ambient conditions. DIAD exhibits substantially greater thermal stability and is not classified as explosive under applicable explosives legislation [1]. This differential hazard profile is driving the systematic replacement of DEAD with DIAD in both research and industrial settings .

Thermal stability Process safety Reagent procurement

Superior Performance in Difficult Mitsunobu Reactions: DIAD vs. First-Generation Fluorous DEAD Reagents

In challenging Mitsunobu substrates featuring sterically hindered alcohols or less acidic pronucleophiles (such as phenols), first-generation fluorous DEAD reagent F-DEAD-1 underperforms relative to DIAD [1]. DIAD's bulky isopropyl groups provide advantageous steric hindrance that suppresses unwanted side reactions, including hydrazide byproduct formation, while maintaining productive coupling efficiency .

Mitsunobu reaction Sterically hindered alcohols Reagent selection

Comparative Mitsunobu Reaction Yield: DIAD vs. DCAD in Standard Substrates

In typical Mitsunobu reaction applications including substitutions, esterifications, and etherifications, DIAD achieves a yield of 89%, which is comparable to di(4-chlorobenzyl)azodicarboxylate (DCAD) at 94% yield [1]. This demonstrates that DIAD maintains competitive synthetic efficiency while offering the established advantage of liquid-handling convenience and commercial availability at scale.

Mitsunobu yield Synthetic efficiency Reagent comparison

Synthetic Versatility Beyond Mitsunobu: DIAD as a Multifunctional Reagent

DIAD's utility extends substantially beyond the Mitsunobu reaction to encompass cross-coupling, cycloaddition, cyclization, amination, oxidation, carbonylation, and functionalization of aromatic systems [1]. Specific documented applications include serving as an efficient component in Diels-Alder reactions and click chemistry, functioning as a dienophile in cycloadditions, and enabling the synthesis of functionalized β-amino alcohols from aldehydes and ketones .

Reagent versatility Cross-coupling Cycloaddition

Storage and Handling Stability: Quantified Temperature Control Requirements

DIAD demonstrates stability at room temperature when stored in closed containers under normal handling conditions, with a recommended storage temperature range of 2–8 °C for extended shelf-life preservation . This is in contrast to DEAD, which is thermally unstable and classified as an explosive hazard, limiting its commercial shipment and storage options [1]. DIAD's density is 1.027 g/mL at 25 °C, its refractive index is n20/D 1.420, and its vapor pressure is 1.04 hPa at 20 °C .

Storage stability Supply chain Reagent procurement

Diisopropyl Azodicarboxylate (DIAD): Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Process-Scale Mitsunobu Reactions with Safety and Handling Advantages

Industrial and kilo-lab Mitsunobu reactions where DEAD's explosive hazard classification imposes unacceptable process safety risks and shipping restrictions. DIAD's non-explosive classification and room-temperature stability under closed storage conditions enable safer scale-up and simplified regulatory compliance . This scenario is directly supported by the thermal stability differential evidence presented in Section 3.

Challenging Mitsunobu Couplings with Hindered Alcohols or Phenols

Synthetic sequences involving sterically hindered secondary alcohols or weakly acidic pronucleophiles where first-generation fluorous DEAD reagents underperform. DIAD's steric profile maintains productive coupling efficiency while suppressing hydrazide byproduct formation . This scenario is directly supported by the head-to-head comparative evidence against F-DEAD-1 presented in Section 3.

Multistep Synthetic Campaigns Requiring a Single Versatile Azodicarboxylate

Research programs and discovery chemistry workflows that require a single dialkyl azodicarboxylate capable of supporting Mitsunobu couplings, Diels-Alder cycloadditions, click chemistry, oxidations, and aminations. DIAD's documented multifunctional scope across 7+ reaction manifolds eliminates the need for multiple specialized reagents . This scenario is directly supported by the reaction versatility evidence presented in Section 3.

Quality-Controlled Procurement with Defined Physical Specifications

Procurement workflows requiring strict quality control verification upon receipt. DIAD's well-characterized physical properties—density (1.027 g/mL at 25 °C), refractive index (n20/D 1.420), vapor pressure (1.04 hPa at 20 °C), and melting point (3–5 °C)—provide unambiguous metrics for identity confirmation and purity assessment . This scenario is directly supported by the physical property data presented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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